molecular formula C21H38O7 B158730 Triisopentyl citrate CAS No. 1793-10-8

Triisopentyl citrate

Cat. No.: B158730
CAS No.: 1793-10-8
M. Wt: 402.5 g/mol
InChI Key: ZGJMYWFCNCIEFN-UHFFFAOYSA-N
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Description

Triisopentyl citrate, also known as tris(3-methylbutyl) 2-hydroxypropane-1,2,3-tricarboxylate, is an organic compound with the molecular formula C21H38O7. It is a citrate ester derived from citric acid and isopentyl alcohol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of various materials, particularly in the production of plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisopentyl citrate is synthesized through the esterification of citric acid with isopentyl alcohol. The reaction typically involves heating citric acid and isopentyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process. The general reaction can be represented as follows:

Citric Acid+3Isopentyl AlcoholTriisopentyl Citrate+3Water\text{Citric Acid} + 3 \text{Isopentyl Alcohol} \rightarrow \text{this compound} + 3 \text{Water} Citric Acid+3Isopentyl Alcohol→Triisopentyl Citrate+3Water

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure complete conversion of reactants. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Types of Reactions:

    Esterification: As mentioned, this compound is formed through the esterification of citric acid with isopentyl alcohol.

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to citric acid and isopentyl alcohol.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

    Esterification: Citric acid, isopentyl alcohol, acid catalysts (e.g., sulfuric acid).

    Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).

Major Products Formed:

    Hydrolysis: Citric acid and isopentyl alcohol.

Scientific Research Applications

Triisopentyl citrate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.

    Biology: Investigated for its potential use in biodegradable plastics and environmentally friendly materials.

    Medicine: Explored for its biocompatibility and potential use in medical devices and drug delivery systems.

    Industry: Employed in the manufacturing of flexible PVC products, coatings, adhesives, and sealants.

Mechanism of Action

The primary mechanism of action of triisopentyl citrate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This is achieved through the formation of hydrogen bonds and van der Waals interactions with the polymer chains, allowing them to move more freely and enhancing the material’s overall flexibility and durability.

Comparison with Similar Compounds

    Triethyl citrate: Another citrate ester used as a plasticizer, known for its use in food packaging and pharmaceuticals.

    Tributyl citrate: Used as a plasticizer in various applications, including food contact materials and medical devices.

    Acetyl tributyl citrate: A modified form of tributyl citrate with improved thermal stability and lower volatility.

Uniqueness of Triisopentyl Citrate: this compound is unique due to its specific esterification with isopentyl alcohol, which imparts distinct physical and chemical properties. Compared to other citrate esters, this compound offers a balance of flexibility, durability, and biocompatibility, making it suitable for a wide range of applications, particularly in environmentally friendly and biodegradable materials.

Properties

IUPAC Name

tris(3-methylbutyl) 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O7/c1-15(2)7-10-26-18(22)13-21(25,20(24)28-12-9-17(5)6)14-19(23)27-11-8-16(3)4/h15-17,25H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJMYWFCNCIEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CC(CC(=O)OCCC(C)C)(C(=O)OCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170791
Record name Triisopentyl citrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793-10-8
Record name 1,2,3-Tris(3-methylbutyl) 2-hydroxy-1,2,3-propanetricarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=1793-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triisopentyl citrate
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Record name Triisopentyl citrate
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Record name Triisopentyl citrate
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